2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid is a synthetic amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group on the α-amino nitrogen and a 4-hydroxyphenyl substituent on the β-carbon. This compound serves as a versatile intermediate in peptide synthesis and medicinal chemistry due to its dual functional groups: the Cbz group enhances stability against enzymatic degradation, while the 4-hydroxyphenyl moiety may contribute to bioactivity through hydrogen bonding or antioxidant properties . Its structural features make it a valuable scaffold for developing therapeutics, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971564 | |
| Record name | N-[(Benzyloxy)(hydroxy)methylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-98-4, 1164-16-5 | |
| Record name | N-[(Phenylmethoxy)carbonyl]tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5618-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((Benzyloxy)carbonyl)-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyloxycarbonyl-DL-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005618984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88488 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)(hydroxy)methylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzyloxycarbonyl (Cbz) Group Application
The Cbz group is introduced via reaction with benzyl chloroformate (Cbz-Cl) in alkaline aqueous-organic biphasic systems. Source details a method where sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the benzylation of a hydroxyl intermediate, forming the Cbz-protected amine. This step typically proceeds at 0–35°C to avoid side reactions, with yields exceeding 85% under optimized conditions.
Selective Deprotection of Esters
Many synthetic routes employ ethyl or methyl esters to protect the carboxylic acid moiety during intermediate steps. Source describes de-esterification using lithium hydroxide (LiOH) in ethanol-water mixtures at room temperature, achieving near-quantitative conversion. This mild condition preserves acid-sensitive groups, such as the 4-hydroxyphenyl substituent.
Purification and Isolation Techniques
Crude products are purified using a combination of solvent extraction and anti-solvent crystallization. Source recommends:
-
Solvent Extraction : Partitioning between ethyl acetate and water removes unreacted starting materials.
-
Anti-Solvent Crystallization : Adding hexane or heptane to concentrated ethanolic solutions precipitates the product, achieving >98% purity.
Table 1: Optimization of Purification Parameters
| Parameter | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Extraction Solvent | Ethyl acetate/water (3:1) | 95 | 90 |
| Anti-Solvent | Heptane | 98 | 85 |
| Drying Agent | Anhydrous Na₂SO₄ | 99 | 88 |
Reaction Optimization and Scalability
Key factors influencing scalability include:
-
Temperature Control : Maintaining 0–35°C during benzylation prevents exothermic side reactions.
-
Base Selection : Sodium hydride outperforms potassium carbonate (K₂CO₃) in minimizing hydrolysis of the Cbz group.
-
Solvent Systems : Polar aprotic solvents like DMF enhance reaction homogeneity but require rigorous drying to avoid ester hydrolysis.
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 12 | 78 |
| DCC/DMAP | THF | 18 | 82 |
| T3P® (Propylphosphonic anhydride) | Acetonitrile | 6 | 89 |
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base can be used for ether or ester formation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenylalanine derivatives without the Cbz group.
Substitution: Ethers or esters of phenylalanine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has shown promise in the field of cancer research. It is involved in the synthesis of derivatives that exhibit anticancer properties by inhibiting matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. For instance, one study demonstrated that derivatives of 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid effectively reduced cell viability in various cancer cell lines, including breast and lung cancers .
Table 1: Anticancer Activity of Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.2 | MMP Inhibition |
| Compound B | Lung Cancer | 7.8 | ROS Reduction |
| Compound C | Melanoma | 4.5 | Apoptosis Induction |
Dermatological Applications
2.1 Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory effects, making it suitable for treating skin conditions such as eczema and psoriasis. It inhibits mast cell degranulation and reduces the secretion of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic skin conditions .
2.2 Skin Aging Prevention
The compound has been noted for its ability to inhibit reactive oxygen species (ROS) production, which is a key factor in skin aging. By reducing oxidative stress and MMP expression, it helps maintain skin integrity and youthful appearance .
Table 2: Dermatological Applications
| Application | Mechanism | Effectiveness |
|---|---|---|
| Eczema Treatment | Inhibition of Cytokines | High |
| Psoriasis Management | Mast Cell Stabilization | Moderate |
| Anti-aging | ROS Inhibition | High |
Biochemical Research
3.1 Synthesis of Peptides
As a protected amino acid, this compound is utilized in peptide synthesis, facilitating the formation of complex polypeptides that are essential for various biochemical studies and therapeutic applications .
3.2 Antimicrobial Properties
Recent studies have explored its antimicrobial potential against drug-resistant pathogens. The compound's derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting its role as a lead compound in developing new antimicrobial agents .
Table 3: Antimicrobial Activity
| Pathogen Type | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | 8 | Effective |
| Vancomycin-resistant Enterococcus faecalis | 0.5-2 | Effective |
| Drug-resistant Candida species | 8-64 | Moderate |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various derivatives, it was found that a specific derivative of the compound significantly inhibited tumor growth in vivo models of breast cancer by promoting apoptosis and reducing proliferation markers .
Case Study 2: Skin Condition Management
A clinical trial involving patients with chronic eczema demonstrated that topical formulations containing the compound led to significant improvements in skin condition, with reduced itchiness and inflammation reported by participants after four weeks of treatment .
Mechanism of Action
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and proteins. The benzyloxycarbonyl (Cbz) group protects the amino group during synthesis and can be removed under specific conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Key Insights :
- The Cbz group (target compound) offers superior enzymatic resistance compared to Boc, making it more suitable for in vivo applications.
- Difluoromethyl substitution (vs.
Analogues with Modified Backbone or Functional Groups
| Compound Name | Structural Variation | Bioactivity |
|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic acid | Free amino group | Broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL) |
| (2S)-2-(Aminocarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | Ureido group on α-amino | Unreported bioactivity; predicted high solubility due to polar ureido group |
| N-{(2S)-3-[(S)-(1R)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]-2-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanoyl}-L-tyrosine | Phosphonyl and oxazolyl groups | Complex pharmacokinetics; potential kinase inhibition |
Key Insights :
- Free amino derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit direct antimicrobial activity but lack metabolic stability .
- Phosphorylation () introduces steric hindrance, reducing bioavailability but enabling targeted interactions with kinases.
Substituent Effects on Bioactivity
- 4-Hydroxyphenyl vs. 4-Methylphenyl : Hydroxyl groups enhance hydrogen bonding with biological targets, as seen in compound 33 (MIC: 8–16 µg/mL against Gram-positive bacteria) . Methyl groups increase hydrophobicity but reduce polarity, limiting solubility.
- Antioxidant Activity: The 4-hydroxyphenyl group in the target compound contributes to radical scavenging, similar to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (IC₅₀: 10–50 µM in DPPH assays) .
Research Findings and Pharmacological Profiles
Antimicrobial Activity
- Target Compound: Limited direct data, but Cbz-protected analogues show moderate activity against S. aureus (MIC: 32 µg/mL) .
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Potent against ESKAPE pathogens (MIC: 8–64 µg/mL) and drug-resistant fungi (e.g., C. auris: MIC: 16 µg/mL) .
Anticancer Potential
- Compound 20 (2-furyl-substituted derivative): IC₅₀ of 12 µM against MCF-7 breast cancer cells; synergizes with doxorubicin .
- Target Compound**: Antioxidant activity may protect normal cells during chemotherapy, though direct cytotoxicity data are pending .
ADME Properties
Biological Activity
2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid, also known as Z-D-Tyr-OH, is an amino acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including anticancer, antioxidant, and antimicrobial activities. This article explores the biological activity of this compound through a detailed review of recent research findings, case studies, and data tables.
- IUPAC Name : this compound
- CAS Number : 1164-16-5
- Molecular Formula : C17H17NO5
- Molecular Weight : 315.33 g/mol
- Purity : 97% (commercially available) .
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were evaluated for their cytotoxic effects on A549 non-small cell lung cancer (NSCLC) cells. The results indicated that certain derivatives could reduce cell viability by up to 50% and inhibit cell migration in vitro .
Table 1: Anticancer Activity of Derivatives
| Compound ID | Cell Line | % Viability Reduction | IC50 (µM) |
|---|---|---|---|
| Compound 12 | A549 | 50% | 15 |
| Compound 20 | A549 | 60% | 10 |
| Doxorubicin | A549 | 70% | 5 |
These findings suggest that the structural modifications of the base compound can significantly enhance its anticancer properties.
Antioxidant Properties
The antioxidant activity of these compounds was assessed using various assays, including the DPPH radical scavenging assay. The most promising candidates demonstrated potent antioxidant capabilities comparable to standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Comparison
| Compound ID | DPPH Scavenging Activity (%) |
|---|---|
| Compound 20 | 85% |
| Ascorbic Acid | 90% |
| BHT | 80% |
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound were also investigated. Some derivatives exhibited significant activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL against various Gram-positive and Gram-negative bacteria .
Table 3: Antimicrobial Activity Against Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 2 |
| Vancomycin-resistant E. faecalis | 0.5 |
| E. coli | 16 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of derivatives based on the core structure of this compound. The study found that specific modifications led to enhanced biological activity against both cancerous cells and microbial strains. These findings underscore the compound's potential as a scaffold for developing new therapeutic agents targeting cancer and infectious diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid, and what key reaction conditions influence yield and purity?
- Methodological Answer :
- Step 1 : Start with 3-(4-hydroxyphenyl)propanoic acid derivatives. Introduce the amino group via reductive amination or nucleophilic substitution .
- Step 2 : Protect the amino group using benzyloxycarbonyl (Cbz) chloride under alkaline conditions (e.g., NaHCO₃) to form the Cbz-protected intermediate. Maintain pH 8–9 to avoid hydrolysis .
- Step 3 : Optimize solvent choice (e.g., THF or DCM) and temperature (0–25°C) to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Factors : Reaction time, stoichiometry of Cbz chloride, and inert atmosphere (N₂/Ar) to prevent oxidation of the phenolic –OH group .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the Cbz group (δ ~5.1 ppm for benzyl CH₂, δ ~7.3–7.5 ppm for aromatic protons) and the 4-hydroxyphenyl moiety (δ ~6.7–7.1 ppm).
- IR Spectroscopy : Identify carbonyl stretches (Cbz C=O at ~1700 cm⁻¹, carboxylic acid C=O at ~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns. Use ESI or MALDI-TOF for high-resolution data .
- HPLC-PDA : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer :
- Enzyme Inhibition Studies : Use as a substrate analog for tyrosine-decarboxylase or phenylalanine hydroxylase assays. Monitor activity via fluorescence or colorimetric readouts .
- Peptide Synthesis : Serve as a Cbz-protected building block in solid-phase peptide synthesis (SPPS). Cleave the Cbz group via hydrogenolysis (H₂/Pd-C) .
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Compare with unprotected analogs to evaluate the Cbz group’s role in bioavailability .
Advanced Research Questions
Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s stability and interaction with biological targets compared to unprotected analogs?
- Methodological Answer :
- Stability : The Cbz group enhances resistance to enzymatic degradation (e.g., peptidases) in vitro. Assess via incubation in serum/PBS (37°C, 24h) followed by HPLC analysis .
- Biological Interactions : Use molecular docking (AutoDock/Vina) to compare binding affinities of Cbz-protected vs. free amine derivatives to target enzymes (e.g., kinases). The Cbz group may sterically hinder interactions with hydrophobic active sites .
- Experimental Validation : Perform competitive inhibition assays with/without Cbz deprotection (via hydrogenolysis) to isolate the group’s effect .
Q. What strategies mitigate racemization during synthesis, and how can stereochemical purity be rigorously validated?
- Methodological Answer :
- Racemization Mitigation :
- Use low-temperature reactions (<10°C) during amide bond formation.
- Employ coupling agents (e.g., HOBt/EDC) that minimize base-induced epimerization .
- Validation :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol to resolve enantiomers.
- Optical Rotation : Compare observed [α]D values with literature data for enantiopure standards .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source Analysis : Cross-reference assay conditions (e.g., buffer pH, cell lines) from conflicting studies. Variability in cytotoxicity (e.g., IC50) may arise from differences in cell permeability or metabolic stability .
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72h exposure, MTT viability assay). Include positive controls (e.g., doxorubicin) and validate via orthogonal methods (e.g., ATP-luminescence) .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to compare results across studies and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
